An In-depth Technical Guide to the Synthesis and Characterization of Isotridecyl Stearate
An In-depth Technical Guide to the Synthesis and Characterization of Isotridecyl Stearate
Isotridecyl stearate is a versatile ester synthesized from stearic acid and isotridecyl alcohol, finding extensive application in the cosmetics, personal care, and industrial lubricants sectors.[1] In cosmetics, it functions as a fast-absorbing, non-greasy emollient and skin-conditioning agent, imparting a velvety feel.[2][3][4] Its industrial utility stems from its properties as a lubricity additive, corrosion inhibitor, and plastic lubricant.[1][3][5] This technical guide provides a comprehensive overview of its synthesis, detailed experimental protocols, and characterization methodologies for researchers, scientists, and drug development professionals.
Physical and Chemical Properties
Isotridecyl stearate is a clear, colorless to pale yellow, oily liquid.[2][6] It is characterized by low viscosity and a hydrophobic nature, which allows it to form a non-greasy film on surfaces.[2][3]
| Property | Value | Reference(s) |
| Molecular Formula | C₃₁H₆₂O₂ | [3] |
| Molecular Weight | 466.8 g/mol | [2][3] |
| IUPAC Name | 11-methyldodecyl octadecanoate | [2][3] |
| CAS Number | 31565-37-4 | [2] |
| EC Number | 250-703-3 | [2][3] |
| Appearance | Clear colorless to light yellow liquid | [2][6] |
| Boiling Point | 489.8 - 490 °C @ 760 mmHg | [2][6] |
| Flash Point | 255 - 255.5 °C | [2][6] |
| Density | 0.857 g/cm³ | [2] |
| Viscosity | ~16 cSt (mm²/s) @ 40 °C | [1][3] |
| Pour Point | < 7 °C | [1][3] |
| Solubility | Insoluble in water | [7] |
Typical Specifications
The quality and purity of isotridecyl stearate are assessed by several key parameters.
| Parameter | Specification | Reference(s) |
| Purity | ≥ 96 - 99.0% | [2][6] |
| Acid Value | ≤ 1.0 - 4.0 mg KOH/g | [6][8] |
| Hydroxyl Value | ≤ 3.0 - 5.0 | [6][8] |
| Moisture | ≤ 0.1% | [6] |
| Color (APHA) | ≤ 50 | [6] |
Synthesis of Isotridecyl Stearate
The primary method for synthesizing isotridecyl stearate is the direct esterification of stearic acid with isotridecyl alcohol.[1][9] This reaction is typically catalyzed by an acid and involves the removal of water to drive the equilibrium towards the formation of the ester.[1]
General Synthesis Workflow
The synthesis process follows a logical sequence of esterification followed by purification steps to isolate the final product.
Caption: General workflow for the synthesis of Isotridecyl Stearate.
Experimental Protocols
Two common catalytic systems are employed for the synthesis of isotridecyl stearate.
Protocol 1: Sodium Hydrogen Sulfate and Hypophosphorous Acid Catalysis
This method utilizes sodium hydrogen sulfate as the catalyst and hypophosphorous acid as a stabilizer to prevent discoloration.[8][9]
Materials:
-
Stearic Acid (e.g., 270g)
-
Isotridecyl Alcohol (e.g., 210g)
-
Sodium Hydrogen Sulfate (Catalyst, e.g., 4.8g)
-
Hypophosphorous Acid (Stabilizer, e.g., 0.48g)
-
Sodium Carbonate (for neutralization)
Procedure:
-
Esterification:
-
Charge a reaction kettle with stearic acid, isotridecyl alcohol, sodium hydrogen sulfate, and hypophosphorous acid.[8]
-
Heat the mixture to 115-125 °C.[8]
-
Apply a vacuum of 30-60 mmHg to continuously remove the water formed during the reaction.[8]
-
Maintain these conditions for 4-5 hours until the acid value of the crude product is less than 4.[8]
-
-
Neutralization and Filtration:
-
Transfer the crude product to a dealcoholization kettle.
-
Add sodium carbonate based on the measured acid value and heat to 70-80 °C for 2 hours to neutralize residual acid.[8]
-
Cool the reaction mixture to below 60 °C to allow the solid catalyst to precipitate.[8]
-
Filter the mixture to remove the precipitated catalyst. The filtrate should have an acid value of less than 0.5.[8]
-
-
Purification (Dehydration and Dealcoholization):
Protocol 2: p-Toluenesulfonic Acid and Hypophosphorous Acid Catalysis
This method employs a composite catalyst of p-toluenesulfonic acid and hypophosphorous acid, which can enhance reaction rates and product purity.[10]
Materials:
-
Stearic Acid (e.g., 150 parts by weight)
-
Isotridecyl Alcohol (e.g., 112 parts by weight)
-
Composite Catalyst (p-toluenesulfonic acid and hypophosphorous acid, e.g., 1.2 parts by weight, 1:3 ratio)[10]
Procedure:
-
Esterification:
-
Purification:
Characterization of Isotridecyl Stearate
A combination of spectroscopic, chromatographic, and thermal analysis techniques is used to confirm the structure, purity, and properties of the synthesized isotridecyl stearate.
Characterization Workflow
The characterization process involves multiple analytical techniques to provide a comprehensive profile of the compound.
Caption: Workflow for the analytical characterization of Isotridecyl Stearate.
Detailed Characterization Methodologies
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a primary technique for confirming the successful synthesis of the ester by identifying its key functional groups.[1]
-
Protocol: A thin film of the liquid sample is placed between two salt (e.g., NaCl or KBr) plates and analyzed.
-
Expected Results: The most characteristic feature in the FTIR spectrum of isotridecyl stearate is the strong carbonyl (C=O) stretching vibration of the ester group, which typically appears around 1740 cm⁻¹.[1] The absence of a broad hydroxyl (O-H) stretch (around 3300 cm⁻¹) and a carboxylic acid O-H stretch indicates the complete reaction of the starting materials.[1] The spectrum will also show strong C-H stretching vibrations from the long alkyl chains.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is used to assess the purity of the final product and to identify any volatile impurities.[1][11]
-
Protocol: A diluted sample is injected into the GC system. For the analysis of stearic acid and its derivatives, a typical method involves splitless injection at 280 °C.[12] The GC separation can be performed on a capillary column like an HP-5MS (30 m length, 0.25 mm i.d., 0.25 µm film thickness).[12] A suitable temperature program would be: hold at 80°C for 2 minutes, then ramp at 20 °C/min up to 280°C, and hold for 10 minutes.[12] The mass spectrometer is operated in electron impact (EI) ionization mode.[12]
-
Expected Results: The gas chromatogram will show a major peak corresponding to isotridecyl stearate. The mass spectrum will exhibit fragmentation patterns characteristic of long-chain esters, often involving a double hydrogen rearrangement.[13]
High-Performance Liquid Chromatography (HPLC)
HPLC is suitable for analyzing non-volatile samples and can be used for purity assessment.[1]
-
Protocol: For a non-polar compound like isotridecyl stearate, reversed-phase HPLC is commonly used with a C18 column and a non-aqueous mobile phase.[1] Detection can be achieved using an Evaporative Light Scattering Detector (ELSD) or a Refractive Index (RI) detector, as the molecule lacks a strong UV chromophore.[1]
-
Expected Results: A primary peak corresponding to isotridecyl stearate will be observed, with smaller peaks indicating any non-volatile impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Protocol: The sample is dissolved in a deuterated solvent, such as chloroform-d (CDCl₃), and analyzed in an NMR spectrometer.
-
Expected Results (¹H NMR): The spectrum would show a triplet around 2.3 ppm corresponding to the α-methylene protons (-CH₂-COO-) of the stearate chain. A triplet around 4.0 ppm would correspond to the methylene protons of the isotridecyl group attached to the ester oxygen (-O-CH₂-). The numerous other methylene groups of the long alkyl chains would appear as a large multiplet around 1.2-1.6 ppm, and the terminal methyl groups would appear as triplets and doublets between 0.8-0.9 ppm.
-
Expected Results (¹³C NMR): The spectrum would feature a peak for the carbonyl carbon around 174 ppm. The carbon of the methylene group attached to the ester oxygen (-O-CH₂-) would be found around 65 ppm. The remaining alkyl carbons would appear in the 14-35 ppm range.
Differential Scanning Calorimetry (DSC)
DSC is used to study the thermal transitions of isotridecyl stearate, such as its melting point and crystallization behavior.[1]
-
Protocol: A small, weighed amount of the sample is placed in an aluminum pan and subjected to a controlled heating and cooling cycle in the DSC instrument.
-
Expected Results: A DSC thermogram for a waxy ester like isotridecyl stearate will show an endothermic peak upon heating, which corresponds to its melting transition.[1] The peak temperature of this transition is taken as the melting point. The area under the peak provides the enthalpy of melting (ΔH), which is related to the material's crystallinity.[1]
References
- 1. Isotridecyl Stearate Supplier|Research Compound [benchchem.com]
- 2. ISOTRIDECYL STEARATE - Ataman Kimya [atamanchemicals.com]
- 3. ISOTRIDECYL STEARATE - Ataman Kimya [atamanchemicals.com]
- 4. ataman-chemicals.com [ataman-chemicals.com]
- 5. ISOTRIDECYL ESTERS [pacificspecialityoils.com]
- 6. Isotridecyl stearate or 11-methyldodecyl octadecanoate Manufacturers [mubychem.com]
- 7. isotridecyl stearate, 31565-37-4 [thegoodscentscompany.com]
- 8. CN101353303B - Preparation of isotridecanol stearate - Google Patents [patents.google.com]
- 9. Buy Isotridecyl stearate (EVT-295110) | 31565-37-4 [evitachem.com]
- 10. CN1244520A - Synthetic method of isotridecyl fatty acid ester - Google Patents [patents.google.com]
- 11. TRIDECYL STEARATE - Ataman Kimya [atamanchemicals.com]
- 12. arpi.unipi.it [arpi.unipi.it]
- 13. GC/MS analysis of some long chain esters, ketones and propanediol diesters | Semantic Scholar [semanticscholar.org]
